Disilylpropane
Description
Structure
2D Structure
Properties
Molecular Formula |
C3H6Si2 |
|---|---|
Molecular Weight |
98.25 g/mol |
InChI |
InChI=1S/C3H6Si2/c1-3(2,4)5/h1-2H3 |
InChI Key |
WWPRAGLMKCAOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)([Si])[Si] |
Origin of Product |
United States |
Synthetic Methodologies for Disilylpropane and Its Analogues
Strategies for Carbon-Silicon Bond Formation in Disilylated Systems
The creation of carbon-silicon (C-Si) bonds is a fundamental aspect of organosilicon chemistry. In the context of disilylated propanes, several strategies have been developed to efficiently form these bonds, primarily revolving around the use of halogen-silicon precursors and olefination reactions.
Halogen-Silicon Precursor Reactivity
A prominent method for synthesizing disilylalkanes involves the use of halogen-silicon precursors. These precursors, typically chlorosilylalkanes, undergo reactions that replace the halogen atom with a hydride or another silicon-containing group, leading to the formation of the desired C-Si bonds.
The reduction of chlorosilylalkanes using a powerful reducing agent like lithium aluminum hydride (LiAlH4) is a direct and effective method for producing disilylalkanes. cdnsciencepub.combyjus.comslideshare.net In this reaction, the chlorosilyl group is converted to a silyl (B83357) group (-SiH3).
For instance, 1,2-disilylpropane has been successfully synthesized by the reaction of the corresponding chlorosilylalkane with lithium aluminum hydride. cdnsciencepub.com This method is part of a broader application where various disilylalkanes, such as disilylmethane (B1634742) and 1,2-disilylethane, have also been prepared through the LiAlH4-mediated reduction of their chlorinated precursors. cdnsciencepub.com The general procedure involves reacting the chlorosilylalkane with a suspension of LiAlH4 in a suitable solvent, followed by careful workup to isolate the final product. orgsyn.org
Table 1: Examples of Disilylalkanes Synthesized via LiAlH4 Reduction
| Precursor | Product | Reference |
|---|---|---|
| Chlorosilylmethane | Disilylmethane | cdnsciencepub.com |
| 1,1-bis-trichlorosilylethane | 1,1-disilylethane | cdnsciencepub.com |
| 1,2-bis-trichlorosilylethane | 1,2-disilylethane | cdnsciencepub.com |
Another significant strategy for forming C-Si bonds involves the direct reaction of dihaloalkanes with a mixture of silicon and copper at elevated temperatures. cdnsciencepub.com This process, often referred to as the "direct process" or Rochow process, is a cornerstone of industrial organosilicon chemistry.
The synthesis of 1,2-bis-trichlorosilylpropane has been achieved by passing 1,2-dichloropropane (B32752) over a heated mixture of silicon and copper. cdnsciencepub.com The copper acts as a catalyst, facilitating the reaction between silicon and the organic halide. beilstein-journals.org This reaction is not limited to propane (B168953) derivatives; other bis-trichlorosilylalkanes like 1,1-bis-trichlorosilylethane and 1,4-bis-trichlorosilylbutane have also been synthesized using this methodology with the appropriate dichloroalkane precursors. cdnsciencepub.com
Table 2: Synthesis of bis-Trichlorosilylalkanes via Copper-Silicon Reaction
| Dihaloalkane Precursor | Product | Reference |
|---|---|---|
| 1,1-dichloroethane | 1,1-bis-trichlorosilylethane | cdnsciencepub.com |
| 1,2-dichloropropane | 1,2-bis-trichlorosilylpropane | cdnsciencepub.com |
Sila-Peterson Reaction Pathways Leading to Disilylpropane Derivatives
The Sila-Peterson reaction, an analogue of the well-known Peterson olefination, provides a pathway to form silicon-carbon double bonds (silenes), which can then be used to synthesize various organosilicon compounds, including this compound derivatives. nih.govacs.orgwikipedia.org The reaction involves the interaction of polysilyllithium compounds with aldehydes or ketones. acs.org
In a specific application, the reaction of a cyclic silanide (B1217022) with acetone (B3395972) at low temperatures resulted in the formation of a 2,2-disilylpropane derivative as the major product. nih.govacs.org This outcome is attributed to a rapid substitution of the siloxy group in an intermediate by a second equivalent of the silanide. nih.govacs.orgresearchgate.net This demonstrates the utility of the sila-Peterson reaction in constructing geminal disilyl systems. The mechanism of the Peterson olefination can be controlled to yield either cis- or trans-alkenes by choosing acidic or basic workup conditions. wikipedia.org
Advanced Synthetic Routes to Specific this compound Isomers (e.g., 2,2-Disilylpropane)
The synthesis of specific isomers of this compound, such as 2,2-disilylpropane, often requires tailored synthetic approaches. As mentioned in the context of the Sila-Peterson reaction, the reaction of a cyclic silanide with acetone can lead to a 2,2-disilylpropane derivative. nih.govacs.org This specific reactivity highlights how the choice of reagents and reaction conditions can direct the synthesis towards a particular isomer.
Further research into the reactivity of polysilyllithium compounds with various carbonyl compounds has expanded the scope of synthesizing sterically hindered and structurally complex disilylalkanes. nih.gov The formation of 2,2-disilylpropane through the sila-Peterson pathway underscores the reaction's potential for creating quaternary carbon centers substituted with two silyl groups. nih.govacs.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net In the synthesis of disilylpropanes and other organosilicon compounds, these principles are increasingly being considered.
Key aspects of green chemistry applicable to this compound synthesis include:
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org The copper-catalyzed synthesis of bis-trichlorosilylalkanes is an example of an industrially relevant catalytic process. cdnsciencepub.com Developing more efficient and recyclable catalysts is an ongoing area of research. ucl.ac.uk
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like the direct process, while effective, can sometimes lead to byproducts. Optimizing reaction conditions to improve selectivity and atom economy is a key goal.
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org While some methods for this compound synthesis require elevated temperatures, exploring lower-energy pathways, potentially through novel catalytic systems, aligns with green chemistry principles. cdnsciencepub.comacs.org
Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or avoided. nih.gov Research into solvent-free reaction conditions or the use of more environmentally benign solvents is a crucial aspect of greening organosilicon chemistry. mdpi.com
While specific green chemistry-focused studies on this compound synthesis are not extensively detailed in the provided search results, the broader principles of green chemistry are being applied to the synthesis of organosilicon compounds in general, which would include disilylpropanes. researchgate.netmdpi.com
Influence of Reaction Conditions and Precursor Architecture on Synthetic Outcomes
The synthesis of this compound and its analogues is not a monolithic process; the final structure, yield, and purity of the product are profoundly dependent on a delicate interplay of reaction conditions and the intrinsic architecture of the starting materials (precursors). Control over these factors allows chemists to steer the reaction towards desired isomers and minimize the formation of unwanted byproducts. Key synthetic methods, such as catalytic hydrosilylation, are particularly sensitive to these parameters. wikipedia.orglibretexts.org
Influence of Reaction Conditions
The environment in which the synthesis is conducted plays a critical role in determining the outcome. Factors such as the choice of catalyst, temperature, and the presence of specific ligands can dramatically alter reaction rates and selectivity.
Catalyst Systems: The hydrosilylation reaction, a primary method for forming the Si-C bonds in silylpropanes, generally requires a catalyst to proceed efficiently. mdpi.com Transition metals from the platinum group are particularly effective. mdpi.com
Platinum-Based Catalysts: Catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are highly active and can provide a high turnover number. wikipedia.orgmdpi.com However, they can sometimes exhibit low selectivity, leading to a mixture of products. mdpi.com The mechanism for platinum-catalyzed hydrosilylation, often described by the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by alkene insertion and reductive elimination. libretexts.orgpsu.edu
Other Metal Catalysts: To achieve different or higher selectivity, catalysts based on other transition metals such as nickel, cobalt, and iron are employed. organic-chemistry.org For instance, certain pincer iron complexes are effective for the anti-Markovnikov hydrosilylation of alkenes. organic-chemistry.org Similarly, specific nickel and cobalt catalyst systems can be used to achieve exclusive anti-Markovnikov selectivity under mild conditions. organic-chemistry.org
Reaction Initiators and Temperature: While hydrosilylation can be initiated by UV light or high temperatures, the use of catalysts is far more common in industrial and laboratory settings. wikipedia.orgmdpi.com Typical curing or reaction temperatures for catalyzed processes often range from 100-150 °C. psu.edu In some cases, radical initiators like peroxides or triethylborane (B153662) can also be used to facilitate the reaction, leading to a two-step process for the anti-Markovnikov hydration of alkenes. wikipedia.orgorganic-chemistry.org
Ligands and Solvents: The ligands attached to the metal catalyst are not merely spectators; they actively influence the reaction's outcome. libretexts.org Bulky ligands can be used to improve the selectivity of platinum catalysts. mdpi.com The use of chiral phosphine (B1218219) ligands, for example, has enabled the development of asymmetric hydrosilylation, allowing for the synthesis of specific enantiomers with high selectivity. wikipedia.org The choice of solvent is also important, as it can affect the solubility and stability of the catalyst complex. psu.edugoogle.com Reactions can be conducted in the presence of hydrocarbon solvents like hexanes or toluene, or without any solvent. google.com
Influence of Precursor Architecture
The structure of the reacting molecules—the silane (B1218182) and the unsaturated organic substrate—is a fundamental determinant of the synthetic outcome. escholarship.orgnumberanalytics.com Their electronic and steric properties dictate reactivity and the regiochemistry of the final product.
Structure of the Silane Precursor: The reactivity of the silane in a hydrosilylation reaction is heavily influenced by the substituents attached to the silicon atom. libretexts.org Electron-withdrawing groups, such as chlorides, tend to increase the reaction rate. libretexts.org
Table 1: Relative Reactivity of Silane Precursors in Hydrosilylation
| Silane Precursor | Relative Reactivity |
| SiHCl₃ | High |
| (C₆H₅)₃SiH | Medium |
| (C₂H₅)₃SiH | Low |
| Data sourced from Chemistry LibreTexts. libretexts.org |
Structure of the Unsaturated Substrate: The structure of the alkene or alkyne precursor significantly impacts the reaction rate and the regioselectivity of the silane addition. libretexts.org Terminal alkenes are generally more reactive than internal alkenes due to reduced steric hindrance. libretexts.org The addition of the silyl group typically follows an anti-Markovnikov pattern, where the silicon atom attaches to the terminal carbon of a terminal alkene. wikipedia.org
Table 2: Relative Reactivity of Alkene Substrates in Hydrosilylation
| Alkene Substrate Type | Relative Reactivity |
| 1-alkene (Terminal) | High |
| 2-alkene (Internal) | Medium |
| 3-alkene (Internal) | Low |
| Data sourced from Chemistry LibreTexts. libretexts.org |
Reactivity and Reaction Mechanisms of Disilylpropane
Fundamental Reaction Pathways and Mechanistic Elucidation
The reactivity of disilylpropane is primarily dictated by the nature of its silicon-hydrogen (Si-H) and silicon-carbon (Si-C) bonds. These bonds possess distinct polarities and strengths that determine their susceptibility to various reagents and reaction conditions, leading to a range of transformations central to organosilicon chemistry.
The silicon-hydrogen bond is a key functional group in this compound, underpinning much of its reactivity. The Si-H bond is a polarized sigma bond, with hydrogen being more electronegative than silicon, resulting in a reversal of polarity compared to a carbon-hydrogen bond. wikipedia.org This makes the silicon atom electrophilic and the hydrogen atom hydridic. The Si-H bond is also longer (approx. 148 pm) and weaker than a C-H bond. wikipedia.org For instance, the bond dissociation energy for the Si-H bond in H3Si-H is 384 kJ/mol, significantly lower than the 441 kJ/mol for H3C-H. wikipedia.org This inherent weakness facilitates its cleavage in chemical reactions.
The Si-H bond behaves as a proficient electron-donor group, enabling hydrosilanes to bond directly with metals through 3-center-2-electron non-classic interactions. encyclopedia.pub A primary reaction pathway for hydrosilanes like this compound is the oxidative addition of the Si-H bond to an electron-rich transition metal center. encyclopedia.pubencyclopedia.pub This process is fundamental to many catalytic silylation reactions. Furthermore, Lewis acids can activate the Si-H bond, polarizing it further and enhancing the electrophilic character of the silicon atom, which can lead to heterolytic cleavage and the formation of transient silylium-like species. nih.gov
| Bond | Bond Dissociation Energy (kJ/mol, 298K) |
| H₃C-H | 441 |
| H₃Si-H | 384 |
| (CH₃)₃C-H | 404 |
| (CH₃)₃Si-H | 397 |
| Data sourced from Wikipedia. wikipedia.org |
The silicon-carbon bond is significantly longer (approx. 189 pm) and weaker than a typical carbon-carbon bond (approx. 154 pm). wikipedia.org Due to the higher electronegativity of carbon (2.55) compared to silicon (1.90), the Si-C bond is polarized towards the carbon atom. wikipedia.org Unstrained Si-C bonds, like those in the propane (B168953) backbone of this compound, are generally stable and resistant to cleavage by oxygen and water under ambient conditions. wikipedia.org
However, the Si-C bond is not inert. Cleavage can be initiated by strong electrophiles or nucleophiles. For example, certain strong acids can cause protodesilylation. wikipedia.org Transition metal-catalyzed activation represents another important pathway for Si-C bond cleavage. While challenging, oxidative insertion of a transition metal into a Si-C bond has been demonstrated, providing a route to functionalize these bonds and synthesize new organosilicon compounds like silacycles. d-nb.info For instance, palladium-catalyzed reactions can achieve the cleavage of C(sp³)–Si bonds, a reactivity mode that opens new avenues for creating complex silicon-containing structures. d-nb.info The strength of the Si-C bond can also be influenced by substituents; for example, π-contributions between silicon and aryl groups can strengthen the bond. encyclopedia.pub
The hydridic nature of the hydrogen atoms in the Si-H bonds of this compound allows it to function as a selective reducing agent in organosilicon and organic chemistry. gelest.com Organosilane reductions are common synthetic transformations, valued for their selectivity, the low toxicity of the reagents, and the ease of product purification. gelest.com
Hydrosilanes can participate in various reduction reactions, including ionic hydrogenations and deoxygenations. wikipedia.org The reactivity and selectivity of the silane (B1218182) reducing agent can be tuned by the substituents on the silicon atom. gelest.com These reductions are often catalyzed, for example, by the use of a Lewis acid which activates the substrate towards hydride transfer from the silane. The process can involve the heterolytic cleavage of the Si-H bond, generating a transient silylium (B1239981) cation and a hydride species, which then reduces the substrate. nih.gov
This compound derivatives can be involved in reaction pathways that generate highly reactive intermediates such as silanides (silylanions) and silenes (compounds with Si=C double bonds).
Silanides: These anionic silicon species are typically formed by the deprotonation of a hydrosilane or by the cleavage of a Si-Si bond with a metal. For instance, cyclic silanides can be prepared in nearly quantitative conversions from the reaction of a cyclohexasilane with reagents like methyl lithium (MeLi) or potassium tert-butoxide (KOtBu). acs.orgnih.gov These silanides are powerful nucleophiles and serve as key precursors in organosilicon synthesis.
Silenes: The Sila-Peterson reaction is a key method for generating silenes. researchgate.net In this reaction, a polysilyllithium compound (a silanide) reacts with a ketone or aldehyde. nih.gov This initially forms an α-hydroxypolysilane intermediate, which then undergoes a 1,2-elimination of a silanolate to produce the silene. nih.govresearchgate.net The resulting silenes are often transient and can be trapped or may undergo subsequent reactions like dimerization. researchgate.net
Interestingly, the reaction of a silanide (B1217022) with a ketone can also lead to the formation of disilylalkane structures. For example, when acetone (B3395972) is added to a solution of (Me₃Si)₃SiLi, a major product is the 2,2-disilylpropane derivative. This is proposed to occur through a rapid substitution of the siloxy group in an intermediate by a second equivalent of the silanide. acs.org
| Intermediate | General Structure | Formation Pathway Example |
| Silanide | R₃Si⁻ M⁺ | Reaction of a polysilane with an organolithium reagent or strong base. acs.orgnih.gov |
| Silene | R₂Si=CR₂ | Sila-Peterson reaction: Reaction of a silanide with a ketone/aldehyde followed by elimination. nih.govresearchgate.net |
Stereochemical Aspects of this compound Reactions
The stereochemical outcome of reactions involving this compound is governed by the mechanism of the specific transformation. masterorganicchemistry.comochemtutor.com When a reaction creates a new chiral center or occurs at an existing one, the spatial arrangement of the product is determined by the reaction pathway. libretexts.org
If a reaction occurs at a chiral silicon center in a this compound derivative and involves the breaking of a bond to that center, the stereochemistry can be inverted or retained. libretexts.org For example, in a concerted, single-step mechanism analogous to an Sₙ2 reaction, the nucleophile attacks from the backside relative to the leaving group, resulting in an inversion of configuration at the chiral center. ochemtutor.com Conversely, if the reaction proceeds through a multi-step mechanism involving a planar or rapidly inverting intermediate (similar to an Sₙ1 reaction), a racemic or diastereomeric mixture of products is likely to form. libretexts.org
When this compound participates in an addition reaction to an unsaturated substrate (e.g., an alkene), new chiral centers may be formed. If the starting materials are achiral, an equal mixture of enantiomers (a racemic mixture) will be produced because attack from either face of the planar substrate is equally probable. libretexts.org However, if the this compound molecule or the substrate already contains a chiral center, the reaction will produce diastereomers. masterorganicchemistry.com These diastereomers are not formed in equal amounts because the transition states leading to their formation are not isoenergetic, a phenomenon known as diastereoselectivity. masterorganicchemistry.com The preferred stereochemical outcome is often influenced by steric hindrance and electronic interactions, such as secondary orbital interactions in cycloaddition reactions. skidmore.edu
Catalytic Mechanisms Involving this compound
Many reactions of this compound are facilitated by catalysts that activate its Si-H or Si-C bonds. These catalytic mechanisms often involve transition metals or Lewis acids.
A prominent example is hydrosilylation, the addition of a Si-H bond across a double or triple bond, which typically requires a transition metal catalyst. wikipedia.org Speier's catalyst (H₂PtCl₆) is a classic example used in such reactions. sci-hub.se The mechanism often involves the oxidative addition of the Si-H bond to the metal center, followed by insertion of the unsaturated substrate into the metal-hydride or metal-silyl bond, and finally reductive elimination to yield the product and regenerate the catalyst.
Lewis acids, including those based on boron or aluminum, can also catalyze reactions by activating the Si-H bond. nih.gov This involves the coordination of the silane to the Lewis acid, which polarizes the Si-H bond and makes the silicon more electrophilic. This activation facilitates hydride transfer to a substrate, often proceeding through pathways involving transient silylium cations. nih.gov
More complex catalytic cycles involving palladium can activate the less reactive Si-C bonds. d-nb.info For instance, Pd-catalyzed sila-spirocyclization can proceed through a sequence involving a Heck reaction, followed by Si-C(sp³) bond cleavage and subsequent Si-C(sp³) bond formation. d-nb.info Such catalytic systems may cycle through various oxidation states of the metal, such as Pd(II)/Pd(IV) or Pd(0)/Pd(II). nih.gov Base catalysts, such as pyridine, have also been noted in reactions involving this compound derivatives. googleapis.com
Computational and Theoretical Studies of Disilylpropane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations offer a powerful lens through which the intrinsic properties of molecules can be examined at the electronic level. taylor.edu These methods, ranging from semi-empirical to high-level ab initio techniques, are foundational for predicting molecular geometry, electronic distribution, and chemical reactivity. rsc.org For disilylpropane, such calculations are crucial for understanding the influence of the two silyl (B83357) groups on the central propane (B168953) chain and for predicting its behavior in chemical reactions.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size like this compound. nobelprize.orgwikipedia.orgresearchgate.net DFT methods are used to determine the electronic structure, optimized geometry, and various spectroscopic properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. taylor.edunumberanalytics.com
Applications of DFT to this compound and related organosilanes provide insights into their structural parameters (bond lengths, bond angles) and electronic properties (HOMO-LUMO gap, charge distribution). arxiv.orgmdpi.comaps.org For instance, DFT calculations can precisely predict the Si-C and C-C bond lengths and the Si-C-C and C-C-C bond angles, which are fundamental to understanding the molecule's conformation and stability. The analysis of frontier molecular orbitals (HOMO and LUMO) helps in predicting the molecule's reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy its ability to accept electrons. aps.org The energy gap between them is a key indicator of chemical stability. aps.org
In the context of chemical reactions, DFT is used to model reaction mechanisms and identify transition states. numberanalytics.com For example, in the Sila-Peterson reaction, which can lead to the formation of disilyl compounds, DFT calculations can elucidate the reaction pathway and the structure of intermediates, such as the formation of 2,2-disilylpropane. researchgate.netacs.org These calculations provide critical information on activation energies, helping to explain reaction outcomes and regioselectivity. rsc.orgmdpi.com
Table 1: Representative Data from DFT Calculations on this compound
| Property | Calculated Value | Method/Basis Set |
| Si-C Bond Length | 1.88 Å | B3LYP/6-31G |
| C-C Bond Length | 1.54 Å | B3LYP/6-31G |
| HOMO Energy | -7.5 eV | B3LYP/6-31G |
| LUMO Energy | 1.2 eV | B3LYP/6-31G |
| Dipole Moment | ~0 D | B3LYP/6-31G* |
Note: The data in this table are illustrative and represent typical values obtained from DFT calculations for organosilanes. Actual values may vary depending on the specific isomer and computational level.
Group Additivity Methods for Thermodynamic Parameters
This approach has been extended to organosilicon compounds, allowing for the estimation of thermodynamic data for molecules like this compound where experimental data may be scarce. researchgate.netmdpi.comresearchgate.net The process involves defining new group values specific to silicon-containing fragments. These values are often derived by fitting against a database of highly accurate thermodynamic properties for a set of reference molecules, which are themselves calculated using high-level quantum chemical methods. researchgate.netnist.govnih.govstackexchange.com
For this compound, the relevant groups would include contributions from Si-(C)(H)₃, C-(Si)(C)(H)₂, and C-(C)₂(H)₂. By summing the contributions of these groups, along with any necessary corrections for symmetry or stereoisomerism, one can obtain accurate estimates of its thermodynamic parameters. psu.edu These data are vital for chemical engineering applications and for understanding chemical equilibria.
Table 2: Illustrative Group Additivity Values for Organosilane Thermodynamic Properties
| Group | ΔfH°₂₉₈ (kJ/mol) | S°₂₉₈ (J/mol·K) |
| C-(Si)(C)(H)₂ | -25.0 | 45.0 |
| C-(C)₂(H)₂ | -21.0 | 38.0 |
| Si-(C)(H)₃ | -15.0 | 192.0 |
Note: These values are hypothetical examples to illustrate the group additivity concept for organosilanes.
Molecular Modeling of this compound Systems
Molecular modeling, particularly using molecular mechanics (MM) and molecular dynamics (MD) simulations, allows for the study of the conformational landscape and dynamic behavior of larger molecular systems over time. stackexchange.com These methods rely on force fields, which are sets of parameters and potential energy functions that describe the interactions between atoms in a molecule. gaussian.com
For this compound and its derivatives, force fields like the General Amber Force Field (GAFF) can be parameterized to accurately model their behavior. ambermd.org Parameterization involves fitting the force field terms (e.g., for bond stretching, angle bending, and dihedral rotations) to high-quality quantum chemical data or experimental results. ambermd.org Specific parameters for the Si-C-C-C and H-Si-C-C dihedral angles, for example, are crucial for correctly reproducing the conformational preferences of the this compound backbone.
Once a reliable force field is established, MD simulations can be performed to study properties such as the radial distribution functions in the liquid state, diffusion coefficients, and the conformational equilibrium between different rotamers (e.g., anti vs. gauche conformations of the propane chain). This information is essential for understanding the physical properties and intermolecular interactions of this compound in condensed phases.
Reaction Pathway Analysis and Transition State Characterization
Understanding the mechanism of a chemical reaction requires identifying the path it takes from reactants to products, including any intermediates and, crucially, the transition states that connect them. ims.ac.jp A transition state represents the highest energy point along a reaction coordinate and is a fleeting, unobservable structure whose characterization is a key goal of computational chemistry. mit.edursc.org
Computational methods are used to map out the potential energy surface of a reaction involving this compound, for example, its thermal decomposition or its reaction with other species. ims.ac.jplibretexts.orgsciencedaily.com Techniques like the Nudged Elastic Band (NEB) method are employed to find the minimum energy path between known reactants and products, providing an initial guess for the transition state structure. libretexts.org This structure is then precisely located using algorithms that search for a first-order saddle point on the potential energy surface—a point that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. mit.edu
For this compound, reaction pathway analysis could be applied to study its decomposition, which might involve the cleavage of Si-C or C-H bonds. sci-hub.se Computational analysis would reveal the activation energies for competing pathways, allowing for the prediction of the most likely decomposition products under different conditions. The characterized transition state structures provide detailed geometric information about the bond-breaking and bond-forming processes, offering fundamental insights into the reaction mechanism. mit.edu
Prediction of Novel this compound Derivatives and their Reactivity
A significant application of computational chemistry is in the design of new molecules with desired properties, a process often referred to as in silico design. mdpi.comajol.info By starting with a known molecular scaffold like this compound, it is possible to computationally predict the properties of a vast array of its derivatives before undertaking their synthesis. mdpi.comresearchgate.net
This predictive capability relies on the same quantum chemical methods used to study the parent molecule. For example, DFT calculations can be used to systematically evaluate how different substituents on the propane chain or the silyl groups affect the electronic structure and reactivity of this compound. rsc.orgrsc.orgnih.govnih.gov By calculating reactivity descriptors such as Fukui functions or molecular electrostatic potentials, researchers can predict the most likely sites for electrophilic or nucleophilic attack on a novel derivative. mdpi.com
Computational screening can identify promising candidates for specific applications. For instance, if a derivative with a specific HOMO-LUMO gap is desired for an electronic material application, numerous substituted disilylpropanes can be modeled to find the one with the optimal electronic properties. Similarly, the stability and reactivity of potential precursors in materials synthesis, such as cyclic silylamines derived from this compound, can be evaluated computationally to guide experimental efforts. sci-hub.se This predictive power accelerates the discovery of new materials and functional molecules. ambermd.org
Disilylpropane in Advanced Materials Science Applications
Precursors for Silicon-Containing Films and Coatings
The volatility and reactivity of disilylpropane make it a valuable precursor for depositing high-purity silicon-based films and coatings. These films are integral to various high-technology applications, particularly in the semiconductor industry.
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications
This compound is utilized as a precursor in both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes to create thin films. google.comacs.organdrianov-conference.ru CVD involves the decomposition of a volatile precursor gas on a heated substrate to form a solid coating. mdpi.com The choice of precursor is critical, and compounds like this compound are selected for their ability to deposit films at various temperatures. google.comiupac.org ALD is a subclass of CVD that allows for the deposition of ultrathin, highly conformal films with atomic-level precision by using sequential, self-limiting surface reactions. nih.goviupac.orgmdpi.com
In these processes, this compound can be used to deposit a range of silicon-containing films, including silicon oxide, silicon nitride, and silicon carbonitride. epo.org The deposition can be performed through various techniques such as plasma-enhanced CVD (PECVD), low-pressure CVD (LPCVD), and thermal CVD. google.commedcraveonline.comvscht.cz The use of this compound and its derivatives as precursors is driven by the need for materials that can be processed at lower temperatures, which is crucial for the fabrication of modern semiconductor devices with shrinking dimensions. google.com
Table 1: Deposition Techniques Utilizing this compound Precursors
| Deposition Technique | Description | Film Types |
|---|---|---|
| Chemical Vapor Deposition (CVD) | A process where a heated substrate is exposed to volatile precursors, which react or decompose to produce the desired deposit. mdpi.com | Silicon Oxide, Silicon Nitride, Silicon Carbonitride google.comepo.org |
| Atomic Layer Deposition (ALD) | A thin-film deposition technique based on sequential, self-limiting chemical reactions. nih.goviupac.org | Conformal Silicon-containing films google.comandrianov-conference.ru |
| Plasma-Enhanced CVD (PECVD) | A CVD process that utilizes plasma to lower the required deposition temperature. medcraveonline.comvscht.cz | Silicon Nitride, Amorphous Silicon epo.orggoogle.com |
Precursors for Dielectric Materials
In the manufacturing of integrated circuits, insulating layers known as dielectrics are essential to prevent electrical interference between adjacent components. mdpi-res.com As microelectronic devices become smaller, the need for low-dielectric-constant (low-k) materials has become critical to reduce signal delay and power consumption. mdpi-res.comrsc.org this compound and related organosilicon compounds are used as precursors to deposit such low-k dielectric films. acs.organdrianov-conference.ru
The incorporation of carbon and the creation of porosity within the silicon dioxide matrix are common strategies to lower the dielectric constant. mdpi-res.comrsc.org Precursors like this compound can be used in deposition processes to form carbon-doped silicon oxide films. google.com The resulting films can exhibit dielectric constants significantly lower than that of traditional silicon dioxide (k≈4.0), with values of 5 or below being achievable. google.comgoogle.com The specific properties of the deposited dielectric film, including its dielectric constant and refractive index, can be tuned by adjusting the deposition conditions and the choice of co-reactants. mdpi.com
Table 2: Properties of Dielectric Films from Organosilicon Precursors
| Precursor Type | Deposited Film | Dielectric Constant (k) | Refractive Index | Deposition Method |
|---|---|---|---|---|
| Organoaminodisilanes | Amorphous Silicon Nitride | ~5 or below | 1.631 - 1.814 | PECVD |
| Phenyl-containing Silanes | SiCN | 2.96 - 3.70 | 1.53 - 1.78 | PECVD |
Role in Polymer Science and Engineering
This compound's bifunctional nature, with two reactive silyl (B83357) groups, makes it a valuable monomer and building block in polymer science for creating organosilicon polymers with unique properties and complex structures.
Precursor in Organosilicon Polymer Synthesis
Organosilicon polymers, which include polysilanes and polysiloxanes, are known for their unique properties such as high thermal stability, chemical resistance, and useful electronic characteristics. nih.govresearchgate.net this compound can be functionalized, for example, by introducing alkenyl groups, to create monomers suitable for polymerization. These monomers can then undergo various types of polymerization, including anionic, radical, or ionic polymerization, to form high molecular weight polymers. google.com
One significant pathway involves the synthesis of polysilapropane, where the Si-C-C-C-Si backbone is formed. The synthesis often involves ring-opening polymerization (ROP) of cyclic monomers containing a silyl-bridge. acs.orgnih.gov This method allows for the creation of polymers with silicon atoms integrated into the main chain, leading to materials with distinct properties compared to traditional carbon-based polymers. rsc.org The resulting polymers can be used as preceramic polymers, which upon firing at high temperatures, can be converted into silicon carbide (SiC). google.com
Cross-linking Mechanisms in Polymer Architectures
Cross-linking is a process that connects polymer chains together, forming a three-dimensional network. medcraveonline.comrsc.orgsigmaaldrich.com This network structure significantly enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. rsc.orgspecialchem.com this compound, containing reactive Si-H bonds, is well-suited to act as a cross-linking agent.
The primary mechanism through which this compound can induce cross-linking is hydrosilylation. This reaction involves the addition of a Si-H bond across a double or triple bond, typically in the presence of a catalyst. In a polymer system containing unsaturated groups (e.g., vinyl groups), the two Si-H groups on a single this compound molecule can react with two different polymer chains, effectively creating a bridge or cross-link between them. This process is fundamental in curing silicone elastomers and resins. The density of these cross-links, which can be controlled by the concentration of the cross-linking agent, has a profound impact on the final properties of the material, such as its elasticity and swelling behavior. mdpi.comsigmaaldrich.commdpi.com The formation of these cross-linked architectures can transform a liquid or thermoplastic polymer into a rigid thermoset or a flexible elastomer. rsc.orggoogle.comresearchgate.net
Polymerization Kinetics and Mechanism Studies
The study of polymerization kinetics is crucial for controlling the molecular weight, structure, and properties of the final polymer. vscht.czresearchgate.netaddent.com The polymerization involving this compound-derived monomers can proceed through different mechanisms, each with its own kinetic profile.
Step-Growth Polymerization: If this compound is functionalized with two reactive groups that react with a co-monomer, it can undergo step-growth polymerization. The kinetics of this process are characterized by a slow, gradual increase in molecular weight as monomers react to form dimers, trimers, and larger oligomers. mdpi.commit.edu
Chain-Growth Polymerization: Alkenyl-functionalized this compound can participate in chain-growth polymerization, such as free-radical or anionic polymerization. google.com In free-radical polymerization, the reaction involves initiation, propagation, and termination steps. medcraveonline.commdpi.com Anionic polymerization of organosilicon compounds, particularly cyclic monomers, is a well-established method for producing polymers with controlled molecular weights and narrow distributions. iupac.orgmdpi.comscirp.org
Ring-Opening Polymerization (ROP): For cyclic monomers containing a this compound moiety, ROP is a key mechanism. acs.orgnih.gov The kinetics of ROP can be influenced by factors such as monomer ring strain, the type of catalyst or initiator used (e.g., cationic or anionic), and reaction conditions like temperature and solvent. mdpi.comrsc.orggoogle.com The process can exhibit complex features like autoacceleration (the gel effect), where the reaction rate increases as the viscosity of the medium rises due to network formation. nih.govaddent.com
Understanding these kinetic aspects allows for the precise design of organosilicon polymers with desired architectures, from linear chains to complex, cross-linked networks. sigmaaldrich.comrsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,3-Disilylpropane |
| Silicon Carbide |
| Silicon Dioxide |
| Silicon Nitride |
| Silicon Carbonitride |
| Polysilanes |
| Polysiloxanes |
Advanced Characterization Techniques for Disilylpropane and Its Derivatives
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed for the determination of the molecular weight of disilylpropane and for gaining structural information through the analysis of its fragmentation patterns. researchgate.net
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion (M⁺) peak would be observed, confirming the molecular weight of the compound. However, the molecular ion is often unstable and undergoes fragmentation, leading to a series of daughter ions. The fragmentation pathways are governed by the relative strengths of the chemical bonds and the stability of the resulting fragments.
Common fragmentation patterns for organosilanes like this compound include:
Cleavage of Si-H bonds: Loss of a hydrogen radical to form an [M-1]⁺ ion.
Cleavage of Si-C bonds: This can lead to the formation of silyl (B83357) cations (e.g., SiH₃⁺) and alkyl radicals, or vice versa.
Cleavage of C-C bonds: Fragmentation of the propane (B168953) backbone.
Rearrangements: Hydrogen rearrangements are common in the fragmentation of organosilanes.
The analysis of these fragmentation patterns provides a "fingerprint" that can be used to identify this compound and distinguish it from its isomers.
| m/z | Plausible Fragment Ion | Comments |
|---|---|---|
| 104 | [C₃H₁₂Si₂]⁺ | Molecular Ion (M⁺) |
| 103 | [C₃H₁₁Si₂]⁺ | Loss of H radical |
| 73 | [C₃H₉Si]⁺ | Loss of SiH₃ radical |
| 45 | [CH₅Si]⁺ | Silylmethyl cation |
| 31 | [SiH₃]⁺ | Silyl cation |
Advanced Diffraction Techniques for Solid-State Structures (e.g., X-ray Diffraction of Derivatives)
While this compound itself is a liquid at room temperature, its crystalline derivatives can be studied using single-crystal X-ray diffraction. This technique provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net
The process involves irradiating a single crystal of a this compound derivative with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined.
X-ray crystallography is particularly valuable for:
Unambiguous structure determination: It provides definitive proof of the molecular structure and stereochemistry.
Analysis of conformational preferences: It reveals the preferred conformation of the molecule in the solid state.
Investigation of intermolecular forces: It allows for the study of packing forces, such as van der Waals interactions and, in appropriate derivatives, hydrogen bonding.
The structural parameters obtained from X-ray diffraction studies of this compound derivatives serve as important benchmarks for theoretical calculations and help in understanding the structure-property relationships in this class of compounds.
Future Directions and Emerging Research Avenues
Design and Synthesis of Highly Functionalized Disilylpropane Derivatives
The fundamental 1,3-disilylpropane structure, first reported in the 1950s, serves as a foundational building block for more complex molecular architectures. researchgate.netmdpi.com Modern synthetic strategies are now enabling the creation of highly functionalized derivatives, where specific chemical groups are precisely installed on the propane (B168953) backbone or at the silicon centers. This opens up possibilities for tailoring the molecule's properties for specific applications.
Key synthetic approaches include:
Reactions of Silanides: The sila-Peterson reaction, a cornerstone of organosilicon chemistry, provides a route to functionalized disilylpropanes. For instance, the reaction of polysilyllithium compounds with ketones like acetone (B3395972) can yield 2,2-disilylpropane derivatives. acs.orgresearchgate.net The product distribution in these reactions can be highly dependent on the experimental conditions, such as the order of reagent addition. acs.org
Catalytic Hydrosilylation: The reaction of molecules containing allyl groups with hydrosilanes in the presence of a catalyst is a powerful method for forming carbon-silicon bonds. This can be adapted to build functionalized this compound structures.
Multi-component Reactions: Cross-electrophile coupling reactions, sometimes induced by electro- or photocatalysis, represent an emerging strategy. For example, the reaction of dichlorosilanes with olefins like α-methylstyrene in the presence of lithium can produce disilylpropanes. acs.org
Functional Group Interconversion: Once a basic this compound framework is established, a wide array of synthetic transformations can be employed to introduce functional groups. These methods, common in broader organic synthesis, include Wittig reactions, Heck coupling, and various cyclization strategies to build complex structures onto the this compound core. mdpi.com
The ability to synthesize a diverse library of these derivatives is critical for exploring their full potential in materials science, catalysis, and beyond.
Exploration of this compound in Emerging Catalytic Systems
While not typically a catalyst itself, the this compound scaffold is a promising platform for developing novel ligands for homogeneous catalysis. The propane linker between the two silicon atoms provides a defined spatial arrangement and conformational flexibility that can be harnessed to influence the outcome of catalytic reactions.
Emerging research avenues include:
Bidentate Ligand Development: By attaching phosphine (B1218219), amine, or other coordinating groups to the silicon atoms, this compound derivatives can act as bidentate ligands for transition metal catalysts. The "bite angle" and flexibility of the propane backbone are critical parameters that can be tuned to control the selectivity and activity of the catalyst, analogous to the use of bis(phospholano)alkane ligands in hydroformylation catalysis. google.com
Frustrated Lewis Pairs (FLPs): The introduction of a bulky Lewis acidic silyl (B83357) group and a nearby Lewis basic group onto the propane framework could lead to the formation of intramolecular FLPs. These systems are of great interest for their ability to activate small molecules like H₂, CO₂, and olefins without the need for a transition metal.
Catalyst Immobilization: Functionalized disilylpropanes can serve as linkers to tether homogeneous catalysts to solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recycling characteristic of heterogeneous catalysts.
The development of these catalytic systems relies on the precise synthesis of functionalized disilylpropanes and a deep understanding of how their structure influences catalytic performance.
Advanced Computational Tools for Predicting this compound Behavior
Computational chemistry has become an indispensable tool for accelerating research and development, and its application to this compound chemistry is no exception. Advanced modeling and simulation techniques allow researchers to predict the properties and reactivity of these molecules before committing to lengthy and resource-intensive laboratory synthesis. sydney.edu.au
Key computational approaches include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to predict molecular geometries, electronic structures, and reaction pathways for this compound derivatives. High-level composite methods such as CBS-QB3 and G4 are employed to calculate accurate thermodynamic data, such as enthalpies of formation, which are crucial for developing reaction mechanisms. uni-due.de
Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic behavior of disilylpropanes in liquid phases or as part of larger systems like polymers or self-assembled monolayers. combinatorialpress.com These simulations provide insight into conformational changes, diffusion, and interactions with other molecules or surfaces.
Group-Additivity and QSPR Models: For rapid property prediction across large libraries of compounds, group-additivity methods are being developed and refined. These models use a database of experimental and calculated data to estimate properties like refractivity, polarizability, and thermodynamic values for new silicon-organic compounds, including this compound derivatives. researchgate.netmdpi.comuni-due.de This allows for the efficient screening of virtual compounds for desired characteristics.
These computational tools not only predict the behavior of individual molecules but also guide the design of new derivatives with optimized properties for specific applications in materials and catalysis. fda.govfrontiersin.org
This compound in Supramolecular and Self-Assembled Systems
Supramolecular chemistry focuses on creating complex, ordered structures through non-covalent interactions like hydrogen bonding and van der Waals forces. wikipedia.orgsupramolecularevans.com The this compound unit is an attractive building block for this "chemistry beyond the molecule" due to its defined geometry and the chemical versatility of its silicon centers.
Future research in this area includes:
Molecular Linkers: The propyl chain of this compound acts as a linker or spacer, holding two functional end-groups at a specific distance from each other. rsc.org This is crucial for designing molecules that can self-assemble into larger, ordered architectures such as micelles, vesicles, or liquid crystals. wikipedia.orgnih.gov
Surface Modification and SAMs: Organosilanes are well-known for their ability to form self-assembled monolayers (SAMs) on hydroxylated surfaces like metal oxides. combinatorialpress.comresearchgate.net this compound derivatives can be designed to anchor to a surface at one or both silicon ends, creating a robust, well-defined organic layer. The non-anchored end can be functionalized to control surface properties like wettability, adhesion, or biocompatibility. The mechanism often involves the hydrolysis of silane (B1218182) groups to silanols, which then condense with surface hydroxyls or with each other to form stable Si-O-Si linkages. combinatorialpress.com
Host-Guest Chemistry: By attaching recognition motifs (e.g., crown ether-like structures) to the this compound scaffold, it is possible to create host molecules. The propane backbone would provide the structural framework needed to create a binding pocket for specific guest molecules or ions. wikipedia.org
The ability to program molecules to self-organize is a key goal of nanoscience, and this compound derivatives provide a versatile and tunable platform for achieving this. nih.govmdpi.com
Role in Sustainable Chemical Processes
The principles of green and sustainable chemistry aim to design chemical products and processes that are environmentally benign, resource-efficient, and based on renewable feedstocks. itrcweb.orgunep.orgacs.org this compound derivatives are poised to play a significant role in this transition, particularly in the development of sustainable materials.
A key area of focus is the synthesis of degradable polymers. Poly(silyl ether)s, for example, are a class of polymers that contain silicon-oxygen bonds in their backbone. mdpi.com These bonds can be cleaved under mild acidic or basic conditions, making the polymers hydrolytically degradable. mdpi.comacs.org This contrasts with traditional carbon-based polymers, which are highly persistent in the environment.
Research directions include:
Degradable Polymers: this compound derivatives, particularly diols formed by the functionalization of the silyl groups, can be used as monomers in polymerization reactions. For example, the dehydrogenative coupling of a disilyl-diol with a dihydrosilane, catalyzed by metals like platinum or copper, can produce poly(silyl ether)s. researchgate.net This process is highly efficient and produces only hydrogen gas as a byproduct, aligning with green chemistry principles.
Bio-based Materials: There is growing interest in incorporating monomers derived from renewable biomass, such as lignin, into advanced materials. specialchem.com Silyl-functionalized linkers, potentially derived from this compound, can be used to cross-link or modify bio-based polymers, creating novel hybrid materials like bio-based adhesives and coatings with improved properties. specialchem.com
Circular Economy: The chemical recyclability of silyl ether-based materials allows for the recovery of monomers, enabling a circular material lifecycle. researchgate.net This reduces waste and the reliance on virgin feedstocks, which is a central tenet of a sustainable economy. unep.org
By leveraging the unique reactivity of the Si-H and Si-O bonds, this compound-based systems offer a promising pathway toward advanced materials that are both high-performing and environmentally responsible. nsf.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
